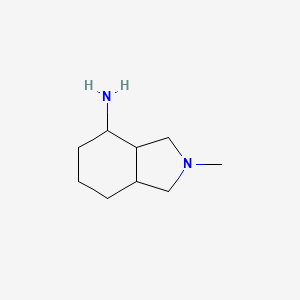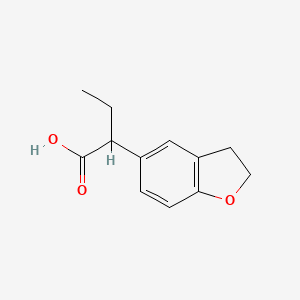
2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid is an organic compound that belongs to the class of benzofuran derivatives. . This compound is characterized by a benzofuran ring fused with a butanoic acid moiety, making it a unique structure with potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran derivatives with butanoic acid precursors under specific conditions. For instance, the use of high-temperature reactions with catalysts such as vanadium pentoxide can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-tumor and anti-viral properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1-benzofuran-5-yl (methoxy)acetic acid: Similar in structure but with a methoxy group instead of a butanoic acid moiety.
2,3-Dihydrobenzofuranyl-5-acetic acid: Another benzofuran derivative with an acetic acid group.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid is unique due to its specific butanoic acid moiety, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10(12(13)14)8-3-4-11-9(7-8)5-6-15-11/h3-4,7,10H,2,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
IRWOQWMGLXAPCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=C(C=C1)OCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)

![{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B13319353.png)
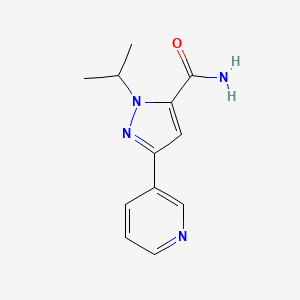
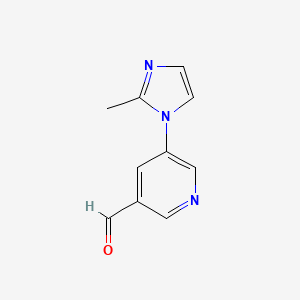
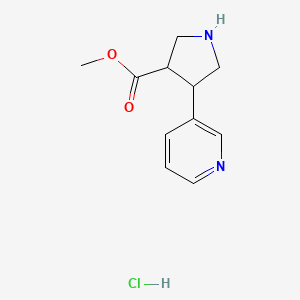
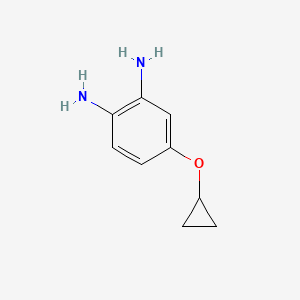
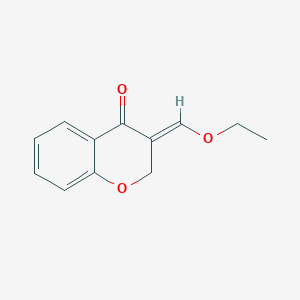
![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)
